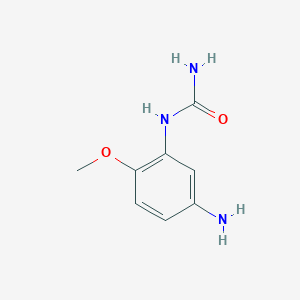

(5-氨基-2-甲氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Amino-2-methoxyphenyl)urea is a compound with the CAS Number: 926205-18-7 . It has a molecular weight of 181.19 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for (5-Amino-2-methoxyphenyl)urea is1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

(5-Amino-2-methoxyphenyl)urea is a powder with a molecular weight of 181.19 . It is stored at room temperature .科学研究应用

1. 在心肌梗死中的作用

- 研究 1: Hashimoto 等人 (2001) 的一项研究调查了 T-0970,这是一种水溶性低分子量自由基清除剂,与 (5-氨基-2-甲氧基苯基)脲有关,以及它对体内兔子模型中梗死面积的影响。他们发现对减少梗死面积有显着效果,表明在心脏健康和心肌梗塞治疗中具有潜在应用 蛋白激酶 C、KATP 通道和 DNA 片段化在自由基清除剂 T-0970 减少梗死面积中的作用。

- 研究 2: Yamashita 等人 (2000) 的另一项研究也检查了 T-0162,这是一种与 (5-氨基-2-甲氧基苯基)脲密切相关的化合物,作为一种自由基清除剂。他们发现它减少了兔子的心肌梗死面积,进一步突出了此类化合物的潜在心脏益处 T-0162,一种新型自由基清除剂,可减少兔子的心肌梗死面积。

2. 固态结构和晶体学

- 研究 3: Kumar 等人 (2000) 检查了 N-(对甲氧基苯基)-N-丙-2-炔基脲的晶体结构,其包含与 (5-氨基-2-甲氧基苯基)脲相似的结构。他们发现了一种罕见且复杂的固态结构,表明其在晶体学和材料科学领域的重要性 N-(对甲氧基苯基)-N-丙-2-炔基脲:一种具有罕见的 Z'=5 的晶体结构和有关 Z' 值的统计数据。

3. 化学合成和衍生物研究

- 研究 4: 梁等人 (2020) 讨论了与 (5-氨基-2-甲氧基苯基)脲相关的氘标记化合物的合成,AR-A014418。这项研究表明此类化合物在分析化学中的重要性,特别是在药物吸收和药代动力学研究中 氘标记 1-(4-甲氧基苄基)-3-(5-硝基噻唑-2-基)脲 (AR-A014418) 的合成作为 LC-MS 分析的内标。

4. 抗菌活性

- 研究 5: Kathiriya 等人 (2015) 合成了与 (5-氨基-2-甲氧基苯基)脲类似的化合物的衍生物,并检查了它们的抗菌活性。这表明在开发新的抗菌剂中具有潜在应用 2-{4'-[(6"-芳基)2"-羟基-3",4"-二氢-嘧啶-4"-基]-苯基氨基}-6-[双(2"'-氯乙基)氨基]-4-甲氧基-1,3,5-三嗪的合成和抗菌活性。

5. 药理和抗癌研究

- 研究 6: 在药理学研究中,Tucci 等人 (2005) 探讨了 (5-氨基-2-甲氧基苯基)脲衍生物作为促性腺激素释放激素拮抗剂的潜力,证明了其在生殖健康和癌症治疗中的意义 3-[(2R)-氨基-2-苯乙基]-1-(2,6-二氟苄基)-5-(2-氟-3-甲氧基苯基)-6-甲基嘧啶-2,4-二酮 (NBI 42902) 作为人促性腺激素释放激素受体的有效且口服活性拮抗剂。

安全和危害

作用机制

Target of Action

Urea derivatives have been found to interact with various biological targets . For instance, some urea derivatives have been shown to interact with the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating VEGF-induced endothelial proliferation, survival, migration, and differentiation in blood vessels .

Mode of Action

Urea derivatives are known to form stable urea linkages that can be employed for protection/deprotection of amino groups . This suggests that (5-Amino-2-methoxyphenyl)urea might interact with its targets through the formation of stable urea linkages.

Biochemical Pathways

Urea and its derivatives are known to play a role in nitrogen metabolism, specifically in the urea cycle . The urea cycle is a series of biochemical reactions that produce urea from ammonia. This cycle plays a crucial role in removing excess ammonia from the body .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability

Result of Action

Some urea derivatives have been shown to have promising neuroprotective and anti-inflammatory properties . These compounds could potentially inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other compounds can affect the stability and activity of urea and its derivatives . Additionally, the presence of certain microorganisms can influence the hydrolysis of urea and the subsequent release of ammonia

属性

IUPAC Name |

(5-amino-2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCSGVNRXUADRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-methoxyphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)

![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)

![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)

![6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride](/img/structure/B2445476.png)